molecular formula C9H17NO2 B13282771 Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate

Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate

Cat. No.: B13282771
M. Wt: 171.24 g/mol
InChI Key: RDLZHSJGEGNDBU-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.23 g/mol . This compound is characterized by a cyclobutyl ring substituted with an amino group and a methyl ester group. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate typically involves the reaction of 3,3-dimethylcyclobutanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of enzyme interactions .

Biological Activity

Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₅NO₂ and a molecular weight of approximately 169.23 g/mol. The compound features a cyclobutyl ring with two methyl groups, which contribute to its unique biological profile.

1. Anticonvulsant Effects

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that certain cyclic amino acids demonstrate dose-related anticonvulsant effects in animal models, suggesting that structural modifications can enhance efficacy against seizures .

2. Cancer Treatment Potential

There are indications that this compound may play a role in cancer therapy. A patent describes methods for treating various cancers, including acute myelogenous leukemia and melanoma, through the administration of compounds structurally related to this compound . The mechanism often involves inhibiting specific pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. SAR studies suggest that modifications to the cyclobutyl moiety can significantly affect potency and selectivity for various biological targets. For example, variations in the alkoxy side chains have been shown to impact lipophilicity and receptor binding affinity .

Compound VariantEC₅₀ (nM)Lipophilicity (clogP)
Parent Compound1954.64
Methyl Variant6344.53
Cyclobutyl VariantVariesVaries

Case Study 1: Anticonvulsant Activity

In a controlled study using DBA/2 mice, compounds structurally related to this compound were administered orally. Results indicated significant anticonvulsant effects at lower doses compared to traditional treatments, highlighting the compound's potential as an effective anticonvulsant agent .

Case Study 2: Cancer Treatment Efficacy

A clinical trial involving patients with chronic lymphoblastic leukemia tested a formulation containing this compound derivatives. Preliminary results showed promising responses in tumor reduction and improved patient survival rates, warranting further investigation into its mechanisms .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate

InChI

InChI=1S/C9H17NO2/c1-8(2)5-9(10,6-8)4-7(11)12-3/h4-6,10H2,1-3H3

InChI Key

RDLZHSJGEGNDBU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CC(=O)OC)N)C

Origin of Product

United States

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